2-Methylthiazolo[4,5-b]pyrazine
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Overview
Description
2-Methylthiazolo[4,5-b]pyrazine is a heterocyclic compound that features a fused ring structure comprising pyrazine and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazolo[4,5-b]pyrazine typically involves the Knoevenagel condensation reaction. This reaction is an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes in the presence of weak amine bases . For instance, 2-amino-3,5-dibromopyrazine can be acetylated using acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation method provides a foundational approach that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazolo[4,5-b]pyrazine undergoes several types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the formation of olefins from active methyl/methylene-containing compounds and aldehydes.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving electron-deficient heteroaromatic rings.
Common Reagents and Conditions:
Reagents: Acetyl chloride, 4-dimethylaminopyridine (DMAP), acetonitrile, weak amine bases.
Conditions: Reactions are typically carried out in acetonitrile at room temperature.
Major Products: The major products formed from these reactions include derivatives of this compound, such as those used in the synthesis of tau probe analogs .
Scientific Research Applications
2-Methylthiazolo[4,5-b]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of functional molecules, such as tau probe analogs for positron emission tomography (PET) imaging.
Materials Science: Its unique fused ring structure makes it a valuable component in the development of new materials with specific electronic properties.
Biological Research: The compound’s derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-Methylthiazolo[4,5-b]pyrazine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s electron-deficient nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit high antioxidant, antimicrobial, and antitumor activities.
Pyrano[2,3-d]thiazoles: These derivatives are known for their wide range of medicinal and biological properties, including antibacterial and antifungal activities.
Uniqueness: 2-Methylthiazolo[4,5-b]pyrazine stands out due to its specific application in the synthesis of tau probe analogs for PET imaging, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-4-9-5-6(10-4)8-3-2-7-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGNIIKYRMWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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